molecular formula C13H18N2O4S B13324723 2-(4-Tosylpiperazin-1-yl)acetic acid

2-(4-Tosylpiperazin-1-yl)acetic acid

Cat. No.: B13324723
M. Wt: 298.36 g/mol
InChI Key: RFUTVXMTLMLEER-UHFFFAOYSA-N
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Description

2-(4-Tosylpiperazin-1-yl)acetic acid is a chemical compound that features a piperazine ring substituted with a tosyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tosylpiperazin-1-yl)acetic acid typically involves the tosylation of piperazine followed by the introduction of the acetic acid group. One common method involves the reaction of piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form 1-tosylpiperazine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tosylpiperazin-1-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The tosyl group can be displaced by nucleophiles.

    Oxidation and Reduction: The acetic acid moiety can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the tosyl group under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include derivatives where the tosyl group is replaced by other functional groups.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or aldehydes.

Scientific Research Applications

2-(4-Tosylpiperazin-1-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Tosylpiperazin-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The tosyl group can enhance the compound’s binding affinity and selectivity for its molecular targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid
  • 2-(4-(Diphenylmethyl)piperazin-1-yl)acetic acid
  • Cetirizine Related Compound A

Uniqueness

2-(4-Tosylpiperazin-1-yl)acetic acid is unique due to the presence of the tosyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetic acid

InChI

InChI=1S/C13H18N2O4S/c1-11-2-4-12(5-3-11)20(18,19)15-8-6-14(7-9-15)10-13(16)17/h2-5H,6-10H2,1H3,(H,16,17)

InChI Key

RFUTVXMTLMLEER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)O

Origin of Product

United States

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